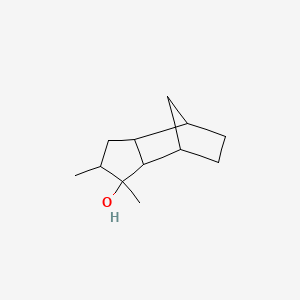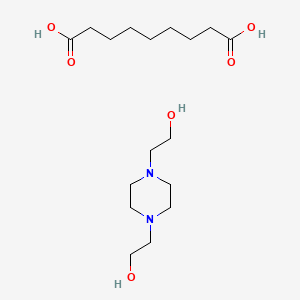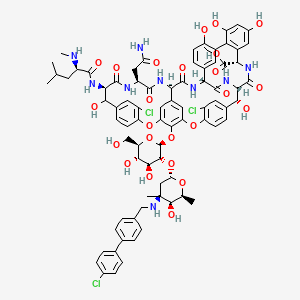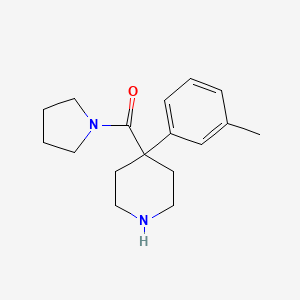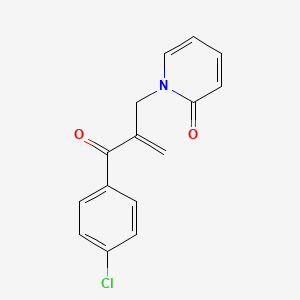![molecular formula C27H50O4 B12664119 Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester CAS No. 223736-95-6](/img/structure/B12664119.png)
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester typically involves the esterification of octadecanoic acid with 1,4-dioxaspiro[4.5]decane-2-methanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters and amides.
Applications De Recherche Scientifique
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding lipid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release octadecanoic acid and 1,4-dioxaspiro[4.5]decane-2-methanol, which can then participate in various biochemical processes. The spiroacetal moiety may also interact with enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal compound with similar structural features.
2-Propenoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester: Another ester with a spiroacetal moiety, used in different chemical applications.
Uniqueness
Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester is unique due to its combination of a long-chain fatty acid and a spiroacetal structure. This dual functionality allows it to participate in a wide range of chemical and biochemical reactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
223736-95-6 |
|---|---|
Formule moléculaire |
C27H50O4 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
1,4-dioxaspiro[4.5]decan-3-ylmethyl octadecanoate |
InChI |
InChI=1S/C27H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-26(28)29-23-25-24-30-27(31-25)21-18-16-19-22-27/h25H,2-24H2,1H3 |
Clé InChI |
BQYWSIXWGYRUSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC1COC2(O1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


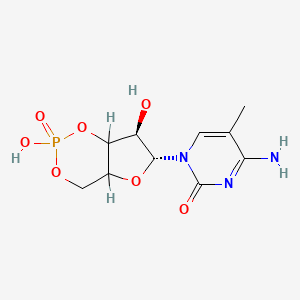
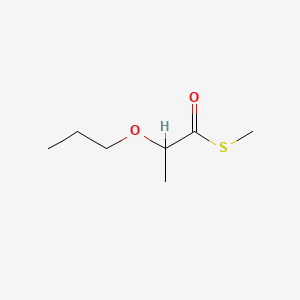
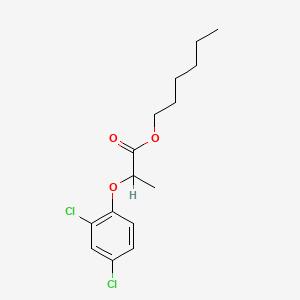
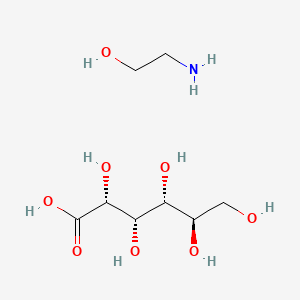
![Coceth-25 [INCI]](/img/structure/B12664055.png)

